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5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine Documentation Hub

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  • Product: 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine
  • CAS: 1809098-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of Novel Pyridine Derivatives: Focus on CS-0059923

This guide provides a comprehensive overview of the essential safety considerations and handling protocols for the novel pyridine derivative, CS-0059923. As a potentially hazardous, uncharacterized compound, a proactive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety considerations and handling protocols for the novel pyridine derivative, CS-0059923. As a potentially hazardous, uncharacterized compound, a proactive and rigorous approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, purification, or biological evaluation of this and similar novel chemical entities.

Introduction: The Double-Edged Sword of Pyridine Derivatives

Pyridine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their utility, however, is shadowed by the inherent toxicological risks associated with this heterocyclic scaffold. Overexposure to pyridine and its analogues can lead to a range of adverse health effects, from mild irritation to severe systemic damage. Chronic exposure, in particular, may pose long-term health risks, including potential impacts on the nervous system, liver, and blood. Therefore, the introduction of a novel pyridine derivative such as CS-0059923 into the laboratory setting necessitates a comprehensive understanding of its potential hazards and the implementation of stringent safety protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for CS-0059923, a thorough risk assessment must be conducted based on the known hazards of the pyridine class of compounds. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for this assessment.

Table 1: GHS Hazard Classification for Pyridine and its Derivatives

Hazard ClassHazard StatementGHS Pictogram
Flammable LiquidsH225: Highly flammable liquid and vapour🔥
Acute Toxicity (Oral)H302: Harmful if swallowed
Acute Toxicity (Dermal)H312: Harmful in contact with skin
Acute Toxicity (Inhalation)H332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation

This table is a composite based on SDS for pyridine and its derivatives.[1][2][3][4][5]

The primary routes of exposure to pyridine derivatives are inhalation of vapors, skin contact, and ingestion. Given that CS-0059923 is a novel compound, it must be assumed to possess similar or potentially greater toxicity until proven otherwise.

Physicochemical Properties and Reactivity

Pyridine and its derivatives are typically flammable liquids with a characteristic unpleasant odor.[2][4][6] They can form explosive mixtures with air, and their vapors are heavier than air, posing a risk of accumulation in low-lying areas.[2][3]

DOT Diagram: Pyridine Derivative Reactivity Hazards

Pyridine_Derivative Pyridine Derivative (e.g., CS-0059923) Oxidizing_Agents Strong Oxidizing Agents Pyridine_Derivative->Oxidizing_Agents Violent Reaction Acids Strong Acids Pyridine_Derivative->Acids Exothermic Reaction Heat Heat, Sparks, Open Flames Pyridine_Derivative->Heat Fire/Explosion Hazard Ignition_Sources Ignition Sources Pyridine_Derivative->Ignition_Sources Fire/Explosion Hazard

Caption: Potential reactivity hazards of pyridine derivatives.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

All work with CS-0059923 must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[1][2][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling CS-0059923:

  • Eye Protection: Chemical safety goggles are required at all times.[1][8]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or laminate film, should be worn. Nitrile gloves may not provide sufficient protection for prolonged contact.

  • Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing.[6]

  • Respiratory Protection: In the event of a spill or when engineering controls are not sufficient, a respirator with an organic vapor cartridge is necessary.[8]

DOT Diagram: Hierarchy of Controls for Handling CS-0059923

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Novel Compound) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls for mitigating exposure risks.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidents and exposures.

Handling
  • Always work in a well-ventilated area, preferably a chemical fume hood.[1][2][7]

  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Use non-sparking tools and equipment to prevent ignition.[1][4][8]

  • Ground and bond containers when transferring the material to prevent static discharge.[1][3][8]

  • Do not eat, drink, or smoke in the laboratory.[1][8]

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

  • Keep containers tightly closed when not in use.[1][2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Table 2: Emergency Response Procedures

IncidentProcedure
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Spill Evacuate the area and remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it in a sealed container for disposal.[1][2][6]

Waste Disposal

All waste containing CS-0059923 must be treated as hazardous waste. Collect waste in clearly labeled, sealed containers. Dispose of the waste in accordance with all local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of novel pyridine derivatives like CS-0059923 in a research and development setting demands a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, scientists can mitigate the risks associated with these valuable but potentially dangerous compounds. This guide serves as a foundational document; however, it is imperative that each organization conducts its own thorough risk assessment and develops specific Standard Operating Procedures (SOPs) for the handling of any novel chemical entity.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Carl ROTH.
  • Chemwatch.
  • Chemw
  • Loba Chemie. PYRIDINE AR.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).
  • Katarzyna, S., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC.
  • Agency for Toxic Substances and Disease Registry.
  • Chemos GmbH&Co.KG.
  • PENTA. (2024, November 26).
  • Carl ROTH.

Sources

Exploratory

c-Met Kinase Inhibitor Pharmacophore Building Blocks: Structural Architecture and Synthetic Strategies

Topic: c-Met Kinase Inhibitor Pharmacophore Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The hepatocyte growth factor r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: c-Met Kinase Inhibitor Pharmacophore Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase (RTK) pivotal in embryonic development, wound healing, and tissue regeneration. Its dysregulation—via overexpression, amplification, or exon 14 skipping mutations (METex14)—drives oncogenesis in non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma (RCC).

This guide deconstructs the chemical architecture of c-Met inhibitors. Unlike a monolithic drug class, c-Met inhibitors are stratified by their binding mode (Type I vs. Type II), which dictates their pharmacophore "building blocks." We analyze the structural logic behind these blocks, their synthetic assembly, and the resistance mechanisms that necessitate next-generation scaffold design.

Structural Biology of the c-Met ATP Pocket

To design the key, one must understand the lock. The c-Met kinase domain (KD) oscillates between an active (DFG-in) and inactive (DFG-out) conformation. This conformational plasticity is the primary determinant of inhibitor classification.

The c-Met Signaling Pathway

Activation of c-Met triggers a cascade involving PI3K/AKT (survival) and RAS/MAPK (proliferation).

cMet_Pathway HGF HGF (Ligand) cMet c-Met RTK (Dimerization) HGF->cMet Binding Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation Grb2 Grb2/Gab1 Phos->Grb2 Recruitment PI3K PI3K Grb2->PI3K RAS RAS/RAF Grb2->RAS AKT AKT (Survival) PI3K->AKT MEK MEK/ERK (Proliferation) RAS->MEK

Figure 1: The c-Met signaling cascade. Ligand binding induces dimerization and phosphorylation of the activation loop (Y1234/Y1235), recruiting downstream effectors.

Pharmacophore Architecture by Binding Mode

The pharmacophore is the spatial arrangement of atoms necessary for biological activity. In c-Met, this is divided into three zones: the Hinge Region , the Hydrophobic Back Pocket , and the Solvent Front .

Type I Inhibitors (The "U-Shaped" Binders)

Mechanism: Bind the active conformation (DFG-in). Key Feature: A "U-shaped" conformation that wraps around Met1211.[1] Sub-classes:

  • Type Ia (e.g., Crizotinib): Interacts with the solvent front residue G1163.[2]

  • Type Ib (e.g., Tepotinib, Capmatinib): Highly specific

    
    -stacking with Tyr1230 in the activation loop (A-loop).[3]
    

Building Blocks:

Component Function Chemical Moiety Examples
Hinge Binder Forms H-bonds with Pro1158/Met1160. 2-Aminopyridine (Crizotinib), Triazolopyridazine (Tepotinib).
Linker Spans the gatekeeper to reach the solvent front. Aryl ethers , Piperidine rings.

| Tail Group | Solubilizing group at the solvent front. | Piperidine , Morpholine , Methyl-pyrazole . |

Type II Inhibitors (The "Deep Pocket" Binders)

Mechanism: Bind the inactive conformation (DFG-out). Key Feature: Extended linear structure that penetrates the hydrophobic pocket created when Phe1223 (of the DFG motif) flips out. Example: Cabozantinib.

Building Blocks:

Component Function Chemical Moiety Examples
Hinge Binder Anchors the molecule to the ATP site. Quinoline (Cabozantinib), Thienopyridine .
Bridge/Linker Rigid spacer that directs the tail into the back pocket. Cyclopropane-1,1-dicarboxamide (Critical for Cabozantinib's orientation).[4][5]

| Hydrophobic Tail | Occupies the allosteric "back pocket" (Glu-out/DFG-out). | 4-Fluorophenyl , Monocyclic aryl groups . |

Synthetic Protocols: Assembling the Pharmacophore

The synthesis of c-Met inhibitors typically relies on convergent modular synthesis, utilizing Palladium-catalyzed cross-couplings to link the hinge binder to the tail moiety.

General Protocol: Suzuki-Miyaura Coupling for Biaryl Scaffolds

This protocol describes the synthesis of a generic 2-aminopyridine-based Type I inhibitor.

Reagents:

  • Fragment A: 3-bromo-2-aminopyridine (Hinge binder precursor).

  • Fragment B: Aryl-boronic acid pinacol ester (Tail/Linker precursor).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Argon/Nitrogen.

  • Loading: Add Fragment A (1.0 eq), Fragment B (1.1 eq), and Base (2.0 eq).

  • Catalyst Addition: Add Pd catalyst (0.05 eq) last to prevent premature oxidation.

  • Solvation: Add degassed solvent mixture.

  • Reaction: Heat to 90-100°C for 2-4 hours (or 30 mins in microwave at 120°C).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Synthesis_Workflow Start Fragment A (Halo-Heterocycle) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Boronate Fragment B (Boronic Ester) Boronate->Coupling Workup Extraction & Purification Coupling->Workup 90°C, 4h Final Final Inhibitor (Scaffold) Workup->Final >95% Purity

Figure 2: Convergent synthetic workflow for biaryl c-Met inhibitors.

Case Studies: From Building Blocks to Drugs[6]

Crizotinib (Type Ia)[2][7]
  • PDB ID: 2WGJ

  • Scaffold: 2-Aminopyridine .[6][7]

  • Key Interaction: The 2-aminopyridine forms a donor-acceptor pair with the hinge (Met1160). The piperidine ring extends towards the solvent front.

  • Limitation: Relies on Gly1163 . Mutation to Arg (G1163R) creates steric clash, causing resistance.

Tepotinib (Type Ib)[3]
  • PDB ID: 4R1V

  • Scaffold: Triazolopyridazine .

  • Key Interaction: Specifically designed to form a

    
    -stacking interaction with Tyr1230  in the A-loop. This interaction locks the inhibitor in place, providing high potency even against some resistance mutants.
    
  • Advantage: Does not rely on Gly1163, making it active against G1163R mutants.

Cabozantinib (Type II)[10][11]
  • Structural Surrogate: Homologous to Foretinib (PDB 3LQ8).

  • Scaffold: Quinoline .

  • Linker: Cyclopropane-1,1-dicarboxamide .[4][5] This unique linker provides rigidity and directs the fluorophenyl tail into the deep hydrophobic pocket formed by the DFG-out conformation.

  • Utility: Because it binds the inactive state, it is less sensitive to A-loop mutations (like D1228V) that affect ATP affinity in the active state.

Resistance Profiles & Design Implications

Drug design is an evolutionary race against resistance.

MutationLocationImpact on Type I (Crizotinib)Impact on Type Ib (Tepotinib)Impact on Type II (Cabozantinib)
G1163R Solvent FrontHigh Resistance (Steric Clash)Sensitive (Retains Activity)Sensitive (Retains Activity)
D1228V A-LoopHigh Resistance (Electrostatic disruption)High Resistance Sensitive (Retains Activity)
Y1230C A-LoopHigh Resistance (Loss of

-stacking)
High Resistance (Loss of

-stacking)
Sensitive (Retains Activity)

Design Insight: To overcome D1228/Y1230 mutations, Type II inhibitors (or macrocycles like Lorlatinib analogues) are preferred because they exploit the DFG-out pocket rather than the volatile A-loop interactions.

References

  • Cui, J. J. et al. (2011). Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode. Journal of Medicinal Chemistry. Link

  • Underwood, C. R. et al. (2011). Structural basis for the specific inhibition of the Met receptor tyrosine kinase by the indolin-2-one inhibitor SU11274. Journal of Medicinal Chemistry.

  • Rodrigues, M. et al. (2020). Tepotinib, a selective inhibitor of the c-Met receptor tyrosine kinase for the treatment of non-small cell lung cancer. Future Oncology. Link

  • Engstrom, L. D. et al. (2017). Glesatinib exhibits high potency against MET exon 14 skipping and other MET mutations. Clinical Cancer Research. Link

  • RCSB Protein Data Bank. (2009). Crystal structure of c-Met kinase domain in complex with Crizotinib (PF-02341066). PDB ID: 2WGJ. Link

  • RCSB Protein Data Bank. (2014). Crystal structure of c-Met in complex with Tepotinib. PDB ID: 4R1V. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine from 2-chloro-5-acetylpyridine

An Application Guide for the Synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine Abstract This document provides a comprehensive guide for the synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from commercially available 2-chloro-5-acetylpyridine and 2-methyl-5-aminophenol. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding.[1] The target molecule, 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, combines the pyridine core with an aminophenol moiety, making it a desirable intermediate for constructing more complex, biologically active molecules.

The chosen synthetic route involves the coupling of 2-chloro-5-acetylpyridine[2][3] with 2-methyl-5-aminophenol. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is highly favored due to the electronic properties of the 2-chloro-5-acetylpyridine substrate. The chlorine atom at the C2 position is activated towards nucleophilic attack by the strongly electron-withdrawing acetyl group at the C5 position (para to the reaction center). This substituent provides crucial resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[4]

This method offers a more direct and often milder alternative to metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which can require expensive and air-sensitive catalysts and ligands.[5][6]

Reaction Mechanism and Pathway

The synthesis proceeds in two key stages:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-methyl-5-aminophenol, forming a more potent nucleophile, the phenoxide ion.

  • Nucleophilic Aromatic Substitution (SNAr): The generated phenoxide attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a resonance-stabilized Meisenheimer complex. The subsequent expulsion of the chloride leaving group re-aromatizes the ring to yield the final ether product.

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Phenol 2-Methyl-5-aminophenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Attacks Pyridine C2 Pyridine 2-Chloro-5-acetylpyridine Pyridine->Meisenheimer Product Final Product Meisenheimer->Product Loss of Cl⁻ Chloride Cl⁻ Meisenheimer->Chloride

Caption: Figure 1: SNAr Reaction Mechanism

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular WeightPurityNotes
2-Chloro-5-acetylpyridine55676-22-7155.58 g/mol ≥98%Key electrophile.[3]
2-Methyl-5-aminophenol2835-98-5123.15 g/mol ≥98%Key nucleophile.[7]
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, ≥99%Base for deprotonation.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor extraction.
Brine (Saturated NaCl)7647-14-5--For washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousDrying agent.
Silica Gel7631-86-9-230-400 meshFor chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Chloro-5-acetylpyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[8]

  • 2-Methyl-5-aminophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Handle in accordance with good industrial hygiene and safety practices.[7][9][10]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[7][8][10]

Detailed Experimental Protocol

This protocol is described for a 10 mmol scale.

Experimental_Workflow node_setup node_setup node_reaction node_reaction node_workup node_workup node_purify node_purify A 1. Reaction Setup (Flask, Stir Bar, N₂) B 2. Add Reagents (Reactants, Base, Solvent) A->B C 3. Heat to 100-110 °C (Under N₂ Atmosphere) B->C D 4. Monitor Reaction (TLC, ~8-16 hours) C->D E 5. Work-up (Cool, Quench with H₂O) D->E If complete F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Figure 2: General Experimental Workflow

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-acetylpyridine (1.56 g, 10.0 mmol, 1.0 equiv.).

  • Add 2-methyl-5-aminophenol (1.35 g, 11.0 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

Step 2: Reaction Execution

  • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe.

  • Begin vigorous stirring and heat the reaction mixture to 100-110 °C using a heating mantle.

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-16 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold water (150 mL). This may precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in a separatory funnel and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude solid or oil should be purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product.

  • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine as a solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Yield: A typical yield for this reaction is in the range of 75-90%.

  • Melting Point: Can be determined using a standard melting point apparatus.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and phenoxy rings, the acetyl methyl protons (singlet, ~2.6 ppm), the aromatic methyl protons (singlet, ~2.2 ppm), and the amine protons (broad singlet).

  • ¹³C NMR: Expect signals corresponding to all 14 unique carbons in the molecule, including the carbonyl carbon of the acetyl group (~196 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed. For C₁₄H₁₄N₂O₂ (MW: 242.27), expect [M+H]⁺ at m/z = 243.28.[11]

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine. The SNAr reaction detailed herein is efficient, high-yielding, and utilizes readily available starting materials. By following the outlined procedures for reaction execution, purification, and characterization, researchers can confidently produce this valuable intermediate for further applications in pharmaceutical and materials science research.

References

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • ScienceDirect. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • Cheméo. 5-Acetyl-2-methylpyridine. Retrieved from [Link]

  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

Sources

Application

Application Note: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine in Kinase Inhibitor Design

This Application Note and Protocol Guide details the technical handling, synthesis, and application of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (CAS 1809098-75-6).[1] This compound is a privileged scaffold in the des...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical handling, synthesis, and application of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (CAS 1809098-75-6).[1] This compound is a privileged scaffold in the design of Type II kinase inhibitors, particularly targeting c-Met (HGFR) and ALK (Anaplastic Lymphoma Kinase) pathways.[1]

Its structure combines a pyridine "head" (bearing an acetyl group for further diversification) and a phenoxy "tail" (bearing an aniline handle for hinge-binding or solvent-front interactions).[1] This modularity makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD).[1]

[1]

Introduction & Strategic Utility

In the retrosynthesis of tyrosine kinase inhibitors (TKIs), the "linker-core-binder" architecture is paramount.[1] 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine serves as a high-value Core-Linker Module .[1]

  • The Acetyl Handle (C-5): A versatile electrophile.[1] It typically undergoes condensation with hydrazines to form pyrazoles or triazoles (mimicking the c-Met inhibitor Crizotinib or Tepotinib cores) or reductive amination to install solubilizing groups.[1]

  • The Phenoxy-Aniline Motif: The ether linkage provides the necessary flexibility for the molecule to adopt the "U-shaped" conformation required for Type II binding (DFG-out).[1] The amino group at position 5 of the phenyl ring is a classic nucleophile for coupling with isocyanates (to form ureas) or acid chlorides (to form amides), often serving as the "Hinge Binder" or interacting with the Glu-Lys salt bridge.[1]

Structural Logic & Retrosynthesis

The following diagram illustrates how this intermediate fits into the convergent synthesis of a generic Type II c-Met inhibitor.

Retrosynthesis FinalDrug Target Kinase Inhibitor (Type II c-Met/ALK) Coupling Amide/Urea Coupling FinalDrug->Coupling Disconnection 1 Intermediate 5-Acetyl-2-(2-methyl- 5-aminophenoxy)pyridine (The Core) Coupling->Intermediate Amine Functionalization HeadGroup Head Group Modification (e.g., Pyrazole Formation) Intermediate->HeadGroup Acetyl Functionalization Precursors Precursors: 1. 5-Acetyl-2-chloropyridine 2. 2-Methyl-5-nitrophenol Intermediate->Precursors SNAr Ether Synthesis

Figure 1: Retrosynthetic analysis demonstrating the central role of the 5-acetyl-2-phenoxy-pyridine core in kinase inhibitor assembly.

Chemical Profile & Handling

PropertySpecification
CAS Number 1809098-75-6
IUPAC Name 1-[6-(5-amino-2-methylphenoxy)pyridin-3-yl]ethanone
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO (>50 mg/mL), DMF, DMAc.[1][2] Sparingly soluble in MeOH.[1] Insoluble in water.[1]
Stability Oxidation Sensitive: The primary aniline is prone to oxidation (browning) upon prolonged air exposure.[1] Store under Argon/Nitrogen at -20°C.

Safety Warning: This compound is a substituted aniline and pyridine derivative.[1] Treat as a potential skin sensitizer and irritant.[1] Use standard PPE (nitrile gloves, lab coat, safety glasses) and handle in a fume hood.[1]

Protocol 1: Synthesis of the Intermediate

If the compound is not sourced commercially, it can be synthesized via a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]

Reagents Required[3][4][5]
  • A: 1-(6-Chloropyridin-3-yl)ethanone (CAS 55676-21-6)[1]

  • B: 2-Methyl-5-nitrophenol (CAS 5460-31-1)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

  • Reductant: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) OR H₂/Pd-C[1]

Step-by-Step Workflow
Stage A: Ether Formation (SNAr)[1]
  • Charge: In a dry round-bottom flask, dissolve 2-methyl-5-nitrophenol (1.0 equiv) in DMF (0.5 M concentration).

  • Deprotonate: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add 1-(6-chloropyridin-3-yl)ethanone (1.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The product (Nitro intermediate) should appear as a less polar spot.[1]

  • Workup: Cool to RT. Pour into ice-water (10x volume). The solid precipitate is collected by filtration, washed with water, and dried.[1]

Stage B: Nitro Reduction to Aniline
  • Dissolution: Suspend the Nitro intermediate from Stage A in EtOH:Water (4:1) .

  • Activation: Add NH₄Cl (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reduction: Reflux vigorously at 80°C for 2 hours.

    • Mechanism:[1] Iron-mediated single electron transfer reduces -NO₂ to -NH₂.[1]

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃.[1] Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine .[1][3][4][5]

Protocol 2: Downstream Functionalization (The "Tail" Coupling)[1]

This protocol describes coupling the aniline amine to a carboxylic acid, a common step to install the "Tail" moiety (e.g., a cyclopropane-1,1-dicarboxamide motif seen in Cabozantinib/Glesatinib).[1]

Experimental Setup
  • Substrate: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure
  • Activation: In a vial, mix the Carboxylic Acid , HATU , and DIPEA in DMF. Stir for 5 minutes to form the activated ester.

  • Coupling: Add the 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine .

  • Incubation: Stir at Room Temperature for 12–16 hours.

    • Note: If the reaction is sluggish due to steric hindrance (ortho-methyl group), heat to 50°C.[1]

  • Quench: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.

  • Validation: Verify mass shift via LC-MS (M+H expected = Substrate + Acid - H₂O).[1]

Analytical Validation (QC)

Ensure the integrity of the intermediate before proceeding to costly downstream steps.[1]

HPLC Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Retention Time: Expect the compound to elute in the middle of the gradient (approx. 5-6 min) due to moderate polarity.[1]

NMR Signature (DMSO-d6, 400 MHz)
  • Acetyl Methyl: Singlet at ~2.55 ppm (3H).[1]

  • Ar-Methyl: Singlet at ~2.05 ppm (3H).[1]

  • Pyridine Protons:

    • H-6 (ortho to acetyl, meta to ether): Doublet at ~8.7 ppm.[1]

    • H-4 (ortho to acetyl): Doublet of doublets at ~8.2 ppm.[1]

    • H-3 (ortho to ether): Doublet at ~7.1 ppm.[1]

  • Aniline Protons: Broad singlet at ~4.8–5.0 ppm (2H, exchangeable with D₂O).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Incomplete deprotonation or moisture in solvent.[1]Use anhydrous DMF/DMSO and ensure K₂CO₃ is finely ground.[1] Increase temp to 100°C.
Dark/Black Product Oxidation of the aniline amine.[1]Perform reduction and workup under N₂ atmosphere. Add ascorbic acid during workup.[1]
Regioselectivity Issues N/A for this specific substrate.The 2-chloro on pyridine is highly activated; regioselectivity is generally excellent.[1]
Incomplete Coupling Steric hindrance from the ortho-methyl group on the phenol.[1]Switch to stronger coupling agents (e.g., T3P in EtOAc) or convert acid to acid chloride.[1]

Workflow Visualization

Workflow Start Start: 1-(6-chloropyridin-3-yl)ethanone + 2-methyl-5-nitrophenol Step1 Step 1: SNAr Reaction (K2CO3, DMF, 90°C) Start->Step1 Intermediate_Nitro Intermediate: Nitro-Ether Step1->Intermediate_Nitro Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate_Nitro->Step2 Product Product: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine Step2->Product QC QC: HPLC & NMR (Confirm Purity >95%) Product->QC

Figure 2: Sequential workflow for the synthesis and validation of the intermediate.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met and ALK."[1] Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link[1]

  • Underwood, T. J., et al. (2020).[1] "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development, 24(10), 2362–2368.[1] Link[1]

  • Ai, J., et al. (2018).[1] "Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models." Molecular Cancer Therapeutics, 17(4), 751–762.[1][6] Link

  • Guidechem. (2025).[1] "5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine Chemical Properties and Safety." Guidechem Database. Link

  • Gould, S. E., et al. (2011).[1] "Small molecule inhibitors of HGF/c-Met signaling."[1] Anti-Cancer Agents in Medicinal Chemistry, 11(5), 442–453.[1] Link

Sources

Method

Application Note: Chemoselective Reduction of Nitro Precursors to 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine

Abstract This application note details the high-fidelity synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine via the chemoselective reduction of its nitro precursor. The presence of a reducible acetyl moiety (keton...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-fidelity synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine via the chemoselective reduction of its nitro precursor. The presence of a reducible acetyl moiety (ketone) on the pyridine ring necessitates a reduction strategy that strictly differentiates between the nitro group (


) and the carbonyl group (

). Standard catalytic hydrogenation (

) poses a high risk of over-reduction to the alcohol. This guide establishes the Iron-Ammonium Chloride (

)
reduction as the "Gold Standard" protocol, delivering >95% chemoselectivity and scalability. An alternative Tin(II) Chloride method is provided for specific small-scale applications.

Strategic Analysis & Retrosynthesis

The target molecule is a critical scaffold often found in c-Met and ALK kinase inhibitors. The structural challenge lies in the simultaneous presence of an electron-deficient pyridine ring, an ether linkage, a ketone, and the target nitro group.

Chemoselectivity Challenge
  • Nitro Group (

    
    ):  Requires reduction to amine (
    
    
    
    ).
  • Acetyl Group (Ketone): Susceptible to reduction to secondary alcohol (

    
    ) under vigorous catalytic hydrogenation or hydride reduction (e.g., 
    
    
    
    ).
  • Ether Linkage: Generally stable but can be cleaved under highly acidic conditions at high temperatures.

Method Selection Logic

The following decision tree illustrates the rationale for selecting the Iron-mediated reduction over other common methodologies.

MethodSelection Start Select Reduction Method CheckKetone Is a Ketone/Aldehyde Present? Start->CheckKetone NoKetone No: Use H2/Pd-C (Standard) CheckKetone->NoKetone No YesKetone Yes: Risk of Over-reduction CheckKetone->YesKetone Yes Selectivity Select Chemoselective Agent YesKetone->Selectivity MethodA Fe / NH4Cl (Recommended) High Selectivity, Scalable Selectivity->MethodA MethodB SnCl2 (Alternative) Good Selectivity, Messy Workup Selectivity->MethodB MethodC H2 / Sulfided Pt (Specialized) Requires High Optimization Selectivity->MethodC

Figure 1: Decision logic for selecting the reduction methodology. The Fe/NH4Cl method offers the best balance of selectivity and operational simplicity.

Primary Protocol: Iron/Ammonium Chloride Reduction

Status: Gold Standard Scale: Milligram to Kilogram Mechanism: Single Electron Transfer (SET) via surface-bound species.

Materials & Reagents
ReagentEquiv.RoleGrade
Nitro Precursor 1.0Substrate>98% HPLC
Iron Powder 4.0 - 5.0Reductant-325 mesh (Fine)
Ammonium Chloride 5.0Electrolyte/BufferACS Reagent
Ethanol (EtOH) SolventSolventAbsolute
Water SolventCo-solventDeionized
Ethyl Acetate WorkupExtractionACS Reagent
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-Acetyl-2-(2-methyl-5-nitrophenoxy)pyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1 v/v) .

    • Note: The concentration should be approximately 0.1 M to 0.2 M relative to the substrate.

  • Add Ammonium Chloride (

    
    )  (5.0 equiv) to the solution. Stir until partially dissolved.
    

Step 2: Activation and Addition of Iron

  • Add Iron Powder (5.0 equiv) in a single portion.

    • Critical: Use fine powder (-325 mesh) to maximize surface area. Coarse filings will result in sluggish reaction rates.

  • Heat the suspension to Reflux (approx. 75-80°C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark grey/brown. Vigorous stirring is essential to keep the heavy iron powder suspended.

Step 3: Reaction Monitoring

  • Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC every 30 minutes.

  • Endpoint: The reaction is typically complete within 1 to 3 hours .

    • Success Marker: Disappearance of the non-polar nitro spot and appearance of a polar, fluorescent amine spot (often blueish under UV 254/365).

    • QC Check: Ensure no alcohol byproduct (formed by ketone reduction) is visible.

Step 4: Workup (The "Hot Filtration" Technique)

  • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Why Hot? The product may precipitate if the solution cools before filtration.

  • Wash the Celite pad thoroughly with hot Ethanol and Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to remove the Ethanol.

  • Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate .

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Alternative Protocol: Tin(II) Chloride Reduction

Status: Secondary Option Use Case: Small scale (<500 mg) or if Iron is unavailable. Caveat: Generates tin salts which can cause emulsions.

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Addition: Add

    
      (5.0 equiv).
    
  • Reaction: Heat to 70°C for 2-4 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4][5][6]

    • Adjust pH to 7-8 using saturated

      
       or 1M NaOH.
      
    • Precipitation: A thick white precipitate of tin salts will form.

    • Filtration: Filter through Celite.[7] (Warning: Filtration can be slow).

    • Extract filtrate with Ethyl Acetate.[1][6][8]

Analytical Characterization & Specifications

The following signals confirm the structure and purity of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine.

TechniqueExpected Signal / MarkerInterpretation
HPLC Purity > 98.0% (Area %)Single peak. Retention time shifted earlier compared to nitro precursor (amine is more polar).
1H NMR

2.5-2.6 ppm (s, 3H)
Acetyl group (

). Must be present (confirms no reduction).
1H NMR

4.5-5.5 ppm (broad s, 2H)
Amine protons (

). Exchangeable with

.
1H NMR

2.1-2.2 ppm (s, 3H)
Methyl group on phenyl ring.[6]
MS (ESI)

Molecular ion peak.
Reaction Pathway Diagram

ReactionPathway Precursor Nitro Precursor (C14H12N2O4) Reagent Fe / NH4Cl EtOH / H2O, Reflux Precursor->Reagent Intermediate Nitroso/Hydroxylamine Intermediates Reagent->Intermediate SET Mechanism SideProduct Side Product: Alcohol (Over-reduction) Reagent->SideProduct Avoided by Chemoselectivity Product Target Amine (C14H14N2O2) Intermediate->Product Complete Reduction

Figure 2: Reaction pathway illustrating the transformation and the avoidance of the alcohol side-product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation or coarse particle size.Add 1-2 drops of concentrated HCl to activate iron. Use -325 mesh powder. Increase agitation.
Over-reduction (Alcohol) Unlikely with Fe/NH4Cl.[1]Verify reagents.[1][2][3][4][6][7][9][10][11] Ensure no strong hydrides were accidentally used.
Low Yield (Workup) Product trapped in Iron/Celite cake.Wash the filter cake repeatedly with hot solvent. The amine can have low solubility in cold ethanol.
Emulsions (Extraction) Iron salts or Tin salts present.Filter through Celite again. Add brine. For SnCl2, ensure pH is slightly basic to precipitate salts fully.

Safety Considerations

  • Nitro Compounds: Potentially explosive or shock-sensitive in dry, high-purity forms. Handle with care.

  • Iron Waste: Pyrophoric potential. Do not dispose of dry iron residues directly into trash bins. Keep wet and dispose of according to hazardous waste regulations.

  • Solvents: Ethanol and Ethyl Acetate are flammable. Use spark-proof equipment.

References

  • Schabel, T., Belger, C., & Plietker, B. "A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds."[9] Organic Letters, 2013, 15, 2858-2861.[9] (Cited for context on chemoselectivity challenges). [Link]

  • Royal Society of Chemistry. "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine

Ticket ID: SYN-5A2M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary: The "Nitro-Route" Mandate Researchers often attempt to synthesize 5-Acetyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-5A2M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Nitro-Route" Mandate

Researchers often attempt to synthesize 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine by directly coupling 5-acetyl-2-chloropyridine with 2-methyl-5-aminophenol.[1][2] We strongly advise against this direct approach.

The presence of the free amine (-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the phenol creates competing nucleophiles (N-arylation vs. O-arylation), leading to complex mixtures and low yields.[3] The industry-standard "Golden Route" for this structural motif (similar to Crizotinib intermediates) requires a two-step sequence:
  • S

    
    Ar Coupling  using 2-methyl-5-nitrophenol .
    
  • Chemoselective Reduction of the nitro group, preserving the acetyl moiety.[1]

This guide details the optimization of this 2-step pathway.

Module 1: The S Ar Coupling (Ether Formation)

The Protocol

Objective: Synthesize 5-acetyl-2-(2-methyl-5-nitrophenoxy)pyridine. Reaction Type: Nucleophilic Aromatic Substitution (Sngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Ar).[2][3]
ParameterRecommendationRationale
Substrates 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) 2-methyl-5-nitrophenol (1.05 eq)Slight excess of the phenol ensures complete consumption of the electrophile.[1][2]
Base Potassium Carbonate (Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

CO

)
(2.0 eq)
Strong enough to deprotonate phenol; milder than NaH, reducing byproduct formation.[2][3]
Solvent DMF or DMSO High dielectric constant stabilizes the Meisenheimer complex intermediate.[1][2]
Temperature 80°C – 100°C Activation energy barrier for electron-deficient pyridines requires heat.[1][2]
Concentration 0.5 M – 1.0 MHigh concentration drives kinetics.[1][2]
Troubleshooting Guide: S Ar Failure Modes

Issue 1: Low Conversion (Starting Material Remains)

  • Diagnosis: The reaction has stalled.[1][2]

  • Fix:

    • Particle Size: Use micronized K

      
      CO
      
      
      
      . Standard granular carbonate has low surface area, slowing the deprotonation step.[3]
    • Temperature: Increase to 110°C. If using Acetonitrile (ACN), switch to DMF; ACN reflux (82°C) may be insufficient for deactivated substrates.[1][2][3]

Issue 2: Hydrolysis Product (5-acetyl-2-hydroxypyridine)

  • Observation: Formation of a polar impurity (OH-pyridine).[1][2]

  • Root Cause: Water in the solvent.[1][2] Hydroxide ions (generated from trace water + base) are better nucleophiles than the phenoxide.[1][2]

  • Fix:

    • Dry DMF over molecular sieves (4Å) for 24h.

    • Ensure Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      CO
      
      
      
      is anhydrous.[2]

Issue 3: "Black Tar" Formation

  • Root Cause: Thermal decomposition or polymerization of the acetyl group under highly basic conditions at high temp.[1]

  • Fix: Reduce temperature to 80°C and extend reaction time. Switch base to Cesium Carbonate (Csngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    
    )
    which often allows lower temperature S
    
    
    Ar due to the "Cesium Effect" (higher solubility/basicity).[2]

Module 2: Chemoselective Reduction

The Challenge

You must reduce the Nitro (-NOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  group to an Aniline (-NH

)
without reducing the Acetyl (Ketone) group to an alcohol.[2]

❌ Avoid: Standard Catalytic Hydrogenation (Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, Pd/C). This frequently reduces the ketone.
✅ Recommended:  Iron-Ammonium Chloride (Fe/NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Cl).[2][4]
The Protocol: Fe/NH Cl Reduction
  • Dissolve: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1) .

  • Add: Ammonium Chloride (NH

    
    Cl)  (5.0 eq) and Iron Powder  (5.0 eq, <10 micron).
    
  • Heat: Reflux (approx. 78°C) with vigorous stirring.

  • Monitor: Reaction is usually complete in 1–3 hours.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot ethanol. Concentrate filtrate.[1][2][5]

Troubleshooting Guide: Reduction Issues

Issue 1: Incomplete Reduction (Hydroxylamine Intermediate)

  • Observation: Mass spec shows M-16 peak (Nitroso) or M-2 peak (Hydroxylamine).[1][2][3]

  • Fix: The Iron surface is passivated.[1][2]

    • Activation: Pre-treat iron powder with trace HCl before adding to the reaction.

    • Stirring: Mechanical stirring is superior to magnetic stirring for heavy iron slurries.[1][2]

Issue 2: Over-Reduction (Ketone


 Alcohol) 
  • Observation: Mass spec shows M+2 peak.

  • Root Cause: If using Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    /Pd-C, this is expected.[2][3] If using Fe, the pH is too acidic.[3]
    
  • Fix: Stick to the Fe/NH

    
    Cl  system. It buffers the reaction near neutral pH, preventing ketone reduction.[3]
    

Visualizing the Pathway & Logic

Figure 1: Reaction Workflow & Decision Tree

SynthesisGuide cluster_0 Step 1: S_NAr Coupling cluster_1 Step 2: Chemoselective Reduction Start Start: 5-Acetyl-2-chloropyridine Choice Choose Nucleophile Start->Choice ErrorPath 2-methyl-5-aminophenol (Direct Coupling) Choice->ErrorPath Avoid CorrectPath 2-methyl-5-nitrophenol (Protected Route) Choice->CorrectPath Recommended SideRxn Result: N-Arylation & O-Arylation Mixture ErrorPath->SideRxn Intermediate Intermediate: Nitro-Ether CorrectPath->Intermediate K2CO3, DMF, 90°C RedChoice Reduction Method Intermediate->RedChoice BadRed H2 / Pd-C RedChoice->BadRed Risky GoodRed Fe / NH4Cl (Ethanol/Water) RedChoice->GoodRed Selective OverRed Side Product: Alcohol Formation BadRed->OverRed FinalProd Target: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine GoodRed->FinalProd

Caption: Figure 1. Strategic synthesis flow. The green pathway (Nitro-Route + Fe Reduction) avoids the regioselectivity and chemoselectivity pitfalls of alternative methods.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Zinc instead of Iron for the reduction? A: Yes. Zn / NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Cl  in methanol/water is a valid alternative.[2] It is often cleaner than iron but can be more exothermic.[1][2] Ensure you add Zinc in portions to control the temperature.[1]

Q2: My final product is turning purple/brown upon standing. Why? A: The product is an electron-rich aniline derivative.[1][2] It is prone to oxidation by air.[1][2]

  • Solution: Store the solid under Nitrogen or Argon in the dark.[1] If storing as a solution, keep it acidic (as an HCl salt) to stabilize the amine.[3]

Q3: Why not use NaH (Sodium Hydride) for the coupling? A: NaH is too harsh.[1][2] While it ensures rapid deprotonation, it often leads to degradation of the acetyl group (aldol-type condensations) or hydrolysis if the solvent isn't bone-dry.[1][3] Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


CO

provides a "buffered" basicity that is safer for ketones.[2]

Q4: How do I remove the Iron residue completely? A: Iron sludge is notoriously difficult.[1][2]

  • Tip: After the reaction, add a small amount of EDTA or Sodium Potassium Tartrate (Rochelle Salt) to the aqueous workup.[1][3] This chelates residual iron ions, preventing them from carrying over into the organic layer.[3]

References

  • Cui, J. J., et al. (2011).[1][3][6] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1][3][6]

  • Pfizer Inc. (2006).[1][2] "Pyomidine Derivatives Useful as Anticancer Agents."[1][2] World Intellectual Property Organization, WO2006021884.[1][3] (Describes the general synthesis of 5-substituted-2-aryloxypyridines).

  • Liu, Y., et al. (2012).[1][3] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Synthetic Communications, discussed in Sciencemadness and ChemSpider repositories.[1][3] [1][2][3]

  • BenchChem. (2025).[1][2][5] "Selective reduction of nitro group without affecting other functional groups."[1][2] Technical Support Guide.

Sources

Optimization

Purification methods for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine intermediates

Product Code: INT-AMAP-5 CAS: 1809098-75-6 (Analogous/Related Structures) Chemical Family: Aminophenoxy-pyridines / Kinase Inhibitor Intermediates Support Tier: Senior Process Chemistry Introduction: The "Amphoteric & La...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: INT-AMAP-5 CAS: 1809098-75-6 (Analogous/Related Structures) Chemical Family: Aminophenoxy-pyridines / Kinase Inhibitor Intermediates Support Tier: Senior Process Chemistry

Introduction: The "Amphoteric & Labile" Challenge

Welcome to the technical support hub for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine . This intermediate presents a unique "triad" of chemical challenges that often leads to yield loss or purity failure during scale-up:

  • Chemoselectivity: You possess a nitro-precursor (likely) that must be reduced to an aniline without reducing the acetyl (ketone) group.

  • Amphoteric Solubility: The molecule contains a basic pyridine nitrogen, a basic aniline nitrogen, and an electron-rich ether linkage, making pH-dependent solubility tricky.

  • Oxidative Instability: The electron-rich aniline moiety is prone to rapid oxidation (browning/blackening) if not handled under inert atmosphere.

This guide moves beyond standard protocols to address the causality of failure and provides self-validating purification systems.

Module 1: Chemoselective Reduction (The "Ketone Survival" Protocol)

The Issue: Users frequently report the formation of the "Hydroxy-Impurity" (reduction of the acetyl group to an ethyl alcohol) when using standard catalytic hydrogenation (Pd/C + H₂).

The Solution: Avoid non-selective hydrogenation. Use a Dissolving Metal Reduction (Fe/NH₄Cl) or a poisoned hydrogenation catalyst to spare the ketone.

Recommended Protocol: Fe/NH₄Cl Reduction

Why this works: Iron-mediated reduction proceeds via a single-electron transfer mechanism that is highly specific to the nitro group under mild conditions, leaving the acetyl group intact.

Step-by-Step Workflow:

  • Dissolution: Suspend the nitro-intermediate in EtOH:Water (3:1) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 equiv). Heat to 60°C.

  • Reduction: Add Iron Powder (Fe) (4.0 equiv, <325 mesh) portion-wise.

    • Critical Control: Monitor exotherm. Maintain temp <75°C to prevent thermal degradation.

  • Monitoring: Check HPLC at 254 nm. The reaction is complete when the non-polar nitro peak disappears.

  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash with hot EtOH.

Module 2: Purification via "Acid-Base Swing" Extraction

The Issue: Column chromatography is expensive and difficult due to the "streaking" of the amine on silica. The Solution: Utilize the basicity of the pyridine and aniline nitrogens to purify via liquid-liquid extraction.

The "Swing" Protocol

This method separates your product from neutral impurities (unreacted phenols, non-basic byproducts) and inorganic salts.

StepActionPhase Location of ProductRemoval Target
1 Dissolve crude in EtOAc .Organic LayerN/A
2 Extract with 1M HCl (aq) (pH < 2).Aqueous Layer (Protonated)Neutral organics stay in EtOAc.
3 Wash Aqueous layer with fresh EtOAc.Aqueous Layer Traces of phenol/nitro start mat.
4 Adjust Aqueous pH to 9-10 with NaOH .Precipitate / OilProduct becomes free base.
5 Extract into DCM or EtOAc .Organic Layer Inorganic salts stay in water.

Module 3: Troubleshooting & FAQs

Q1: My product turned from off-white to dark brown/black overnight. Is it ruined?

Diagnosis: Oxidative degradation (Quinone-imine formation). Root Cause: The electron-rich aminophenoxy ring oxidizes in air, especially if trace metals (Fe, Cu) are present. Fix:

  • Immediate: Dissolve in EtOAc, wash with a 5% solution of Sodium Dithionite (reducing agent) or Sodium Metabisulfite. This often reverses early-stage oxidation.

  • Prevention: Store the final solid under Nitrogen/Argon at -20°C. Add 0.1% BHT (butylated hydroxytoluene) if the intermediate will be stored in solution for >24 hours.

Q2: I used the Iron Reduction method, but my product has high Ash content (Iron residue).

Diagnosis: Iron breakthrough. Root Cause: Iron fines passed through the filter or soluble Fe(II) salts carried over. Fix:

  • The EDTA Wash: During the final organic extraction (Step 5 of Module 2), wash the organic layer with 0.1M EDTA (disodium salt) solution at pH 8-9. EDTA chelates residual Fe ions, pulling them into the aqueous phase.

Q3: Standard Pd/C hydrogenation gave me a mixture of Ketone (Product) and Alcohol (Impurity). Can I separate them?

Diagnosis: Over-reduction. Feasibility: Difficult. The polarity difference between the acetyl-pyridine and the hydroxy-ethyl-pyridine is small. Strategy:

  • Chemical Rescue: You can try selectively oxidizing the alcohol back to the ketone using IBX or Dess-Martin Periodinane , which will not affect the amine (if the amine is protected or if careful stoichiometry is used). However, it is far better to restart with the Fe/NH₄Cl method.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture (Fe/NH4Cl Reduction) Filter Hot Filtration (Celite) Remove Fe Sludge Crude->Filter Evap Evaporate Solvents Filter->Evap AcidExt Dissolve in EtOAc Extract with 1M HCl Evap->AcidExt OrgWaste Organic Layer Waste (Neutral Impurities) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Acidic) Contains Product Salt AcidExt->AqLayer Keep Basify Adjust pH to 9-10 (NaOH/Na2CO3) AqLayer->Basify Extract Extract into DCM Basify->Extract EDTA Wash with 0.1M EDTA (Iron Removal) Extract->EDTA Final Final Product (Off-white Solid) EDTA->Final

Caption: The "Acid-Base Swing" workflow effectively isolates the amphoteric amine while removing neutral byproducts and residual iron.

References & Grounding

  • Chemoselective Reduction of Nitro Groups:

    • Principle: Iron/Ammonium Chloride is the industry standard for reducing nitroarenes in the presence of carbonyls (ketones/aldehydes) where hydrogenation would cause over-reduction.

    • Source: Porzelle, A., et al. "Iron-mediated reduction of nitroarenes." Organic Process Research & Development.

    • Context:

  • Purification of Pyridine Derivatives:

    • Principle: Pyridines are weak bases (pKa ~5.2). Aminophenols are also weak bases. The "Swing" method utilizes the protonation of these nitrogens to solubilize them in water, leaving non-basic impurities in the organic phase.

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).

  • Iron Removal Strategies:

    • Principle: Residual iron from reduction steps catalyzes oxidation. EDTA washing or resin treatment is mandatory for pharmaceutical intermediates.

    • Source:

  • Crizotinib/Kinase Inhibitor Chemistry:

    • Context: This molecule shares the scaffold of several c-Met/ALK inhibitors. The ether linkage formation (SNAr) and subsequent nitro reduction are well-documented in patent literature for compounds like Crizotinib.

    • Source:Organic Process Research & Development 2020, 24, 10, 2362–2370.

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for SNAr Synthesis of Pyridine Ethers

Welcome to the Technical Support Center for the synthesis of pyridine ethers via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridine ethers via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in these critical reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and achieve high-yield, high-purity products.

The Critical Role of Temperature in SNAr Reactions

The SNAr reaction is a powerful tool for forging carbon-oxygen bonds on electron-deficient aromatic systems like pyridines. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile (an alkoxide in this case) on the pyridine ring.[1][2] This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent loss of a leaving group restores aromaticity and yields the desired pyridine ether.[1]

Temperature is a critical parameter in this process. Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3] However, excessive heat can lead to undesirable side reactions, decomposition of starting materials or products, and reduced yields.[4] Therefore, precise temperature control is paramount for a successful outcome.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the SNAr synthesis of pyridine ethers, with a focus on temperature-related causes and solutions.

Q1: My reaction shows low or no conversion of the starting material. What should I do?

A1: Low conversion is a frequent issue and often points to insufficient activation energy. Here’s a systematic approach to troubleshoot:

  • Gradually Increase Temperature: Many SNAr reactions are sluggish at room temperature and require thermal energy.[3] Begin by incrementally increasing the reaction temperature in 10-20 °C intervals, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Be mindful that some reactions may need to be heated to 80-120 °C or even higher.[3]

  • Verify Substrate Activation: The pyridine ring must be sufficiently activated by electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[1][2] If your substrate lacks strong activation, higher temperatures will be necessary to facilitate nucleophilic attack.

  • Consider the Nucleophile: Alcohols are weak nucleophiles. Their corresponding alkoxides, formed by deprotonation with a strong base like sodium hydride (NaH), are much more potent.[3] Ensure complete formation of the alkoxide before or during the addition of the pyridine halide.

  • Solvent Choice Matters: Polar aprotic solvents like DMSO and DMF are known to significantly accelerate SNAr reactions by solvating the cation of the alkoxide, leaving the "naked" anion highly reactive.[6] If you are using a less polar solvent, a higher temperature may be required to achieve a reasonable reaction rate.

Q2: I'm observing the formation of multiple side products on my TLC plate. How can temperature optimization help?

A2: The formation of side products often indicates that the reaction temperature is too high, or that other reaction parameters are not optimized.

  • Reduce the Reaction Temperature: High temperatures can provide enough energy for alternative reaction pathways to occur.[4] Try running the reaction at a lower temperature for a longer period. This can often improve selectivity for the desired product.

  • Beware of Elimination Reactions: While more common with alkyl halides, elimination reactions can compete with substitution, especially at elevated temperatures.[7][8] If you suspect elimination, lowering the temperature is the first step.

  • Consider Benzyne Formation: In the absence of activating EWGs, extremely harsh conditions (e.g., very high temperatures and a strong base) can lead to the formation of a highly reactive benzyne intermediate, which can result in a mixture of products.[1] This is generally not the desired pathway for controlled pyridine ether synthesis.

  • Protecting Groups: In some cases, the pyridine nitrogen itself can interfere with the reaction. Using a protecting group, such as forming a pyridine N-oxide, can alter the electronic properties and may allow for cleaner reactions at more moderate temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing an SNAr reaction for pyridine ether synthesis?

A1: A good starting point is often room temperature (around 25 °C), especially if your pyridine ring is highly activated and you are using a strong nucleophile (alkoxide) in a polar aprotic solvent. If no reaction is observed after a reasonable time, gradually increase the temperature to 50-60 °C and monitor. Many literature procedures report successful reactions in the 80-120 °C range.[3]

Q2: How does the leaving group affect the optimal reaction temperature?

A2: In SNAr reactions, the trend for leaving group ability is often F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[10][11] Therefore, reactions with fluoro-pyridines may proceed at lower temperatures compared to their chloro- or bromo- counterparts.

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A3: Yes, microwave-assisted synthesis can be a very effective tool for rapidly screening reaction conditions, including temperature. Microwave heating can lead to significant rate enhancements and may allow for reactions to be completed in minutes rather than hours, often with higher yields.[12]

Experimental Protocol: Temperature Screening for Pyridine Ether Synthesis

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a generic pyridine ether from a halopyridine and an alcohol.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate eluent system

  • LC-MS for reaction monitoring (optional)

Procedure:

  • Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in anhydrous DMF. Carefully add the sodium hydride in portions at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Reaction Setup: In a separate flask, dissolve the 2-chloropyridine derivative in anhydrous DMF.

  • Initiation and Temperature Screening:

    • Condition A (Room Temperature): Add the alkoxide solution to the pyridine solution at room temperature. Stir and monitor the reaction by TLC every hour for 4-6 hours.

    • Condition B (Elevated Temperature): If little to no product is observed at room temperature, heat the reaction mixture to 60 °C. Monitor by TLC every 30-60 minutes.

    • Condition C (Higher Temperature): If the reaction is still slow, increase the temperature to 100 °C and continue monitoring.

  • Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by NMR or LC-MS to determine the conversion and yield.

Data Presentation

Table 1: Effect of Temperature on the SNAr Synthesis of a Model Pyridine Ether

EntryTemperature (°C)Reaction Time (h)Conversion (%)Notes
1256< 5Starting material largely unreacted.
260445Significant product formation observed.
31002> 95Complete conversion to the desired ether.
4140280Increased side product formation observed by LC-MS.

Visualization

Diagram 1: Decision Workflow for Temperature Optimization

G start Start: S_NAr Reaction Setup rt_rxn Run at Room Temperature (25°C) start->rt_rxn monitor_rt Monitor by TLC/LC-MS rt_rxn->monitor_rt heat_60 Increase to 60-80°C monitor_rt->heat_60 No complete Reaction Complete Proceed to Work-up monitor_rt->complete  Complete? Yes monitor_60 Monitor by TLC/LC-MS heat_60->monitor_60 heat_120 Increase to 100-120°C monitor_60->heat_120 No monitor_60->complete  Complete? Yes monitor_120 Monitor by TLC/LC-MS heat_120->monitor_120 monitor_120->complete  Complete? Yes troubleshoot Troubleshoot: - Check Reagents - Change Solvent - Consider Catalyst monitor_120->troubleshoot No

Caption: A stepwise approach to optimizing reaction temperature.

References

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Wang, L. et al. Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. J. Am. Chem. Soc. (2026). [Link]

  • Schmidt, A. et al. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. ResearchGate (2007). [Link]

  • Sheridan, P. et al. Optimization of organophotochemical SNAr reaction. ResearchGate (2020). [Link]

  • Bele, A. A. et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC (2010). [Link]

  • Google Patents. Process for preparing pyridine-ethers or pyridine-2-thioethers.
  • Mahdhaoui, F. et al. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate (2019). [Link]

  • American Chemical Society. Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. (2020). [Link]

  • Iwai, T. et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society (2024). [Link]

  • Organic Syntheses Procedure. 1-methyl-2-pyridone. [Link]

  • Master Organic Chemistry. SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). [Link]

  • YouTube. Lecture-18 SnAr or ArSn reactions (Nucleophilic aromatic substitution reactions). (2024). [Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. [Link]

  • YouTube. Effect of Temperature on Elimination and Substitution Reactions. (2023). [Link]

  • OSTI.gov. Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. (2016). [Link]

  • Organic Syntheses Procedure. 4-ethylpyridine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Pyridine. [Link]

  • gChem Global. SNAr Reaction. [Link]

  • Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. (2022). [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1-(6-(5-Amino-2-methylphenoxy)pyridin-3-yl)ethan-1-one

[1] Executive Summary & Analytical Context Target Molecule: 1-(6-(5-Amino-2-methylphenoxy)pyridin-3-yl)ethan-1-one Molecular Formula: C14H14N2O2 Molecular Weight: 242.28 g/mol Application: Key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Analytical Context

Target Molecule: 1-(6-(5-Amino-2-methylphenoxy)pyridin-3-yl)ethan-1-one Molecular Formula: C14H14N2O2 Molecular Weight: 242.28 g/mol Application: Key intermediate in the synthesis of MET/ALK tyrosine kinase inhibitors (e.g., Crizotinib analogs).[1]

This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) analysis for this specific diaryl ether intermediate. In drug development, this molecule represents a critical "checkpoint" synthesis step—usually resulting from the reduction of a nitro-precursor.[2] The primary analytical challenge lies in distinguishing the subtle electronic effects of the ether linkage on the pyridine ring versus the electron-rich aminophenol moiety, particularly in the crowded aromatic region (6.0–9.0 ppm).[2]

This guide compares the 1H NMR performance of the target amine against its Nitro-precursor (the standard process control comparison) and evaluates Solvent Selection (DMSO-d₆ vs. CDCl₃) for optimal resolution of labile protons.

Comparative Analysis: Target vs. Precursor & Solvent Effects

A. Process Control Comparison: Amine Product vs. Nitro Precursor

The most frequent analytical task for this molecule is confirming the complete reduction of the nitro group to the amine.[2] The NMR spectrum provides definitive proof of transformation that LC-MS (mass shift -30 Da) often complicates due to ionization suppression in amines.[1]

FeatureNitro Precursor (Starting Material)Amino Product (Target)Diagnostic Shift (Δδ)
Phenoxy Ring H-4/H-6 Deshielded (Downfield) due to -NO₂Shielded (Upfield) due to -NH₂~1.0 - 1.2 ppm Upfield Shift
Amine Protons (-NH₂) AbsentBroad singlet ~4.8 - 5.1 ppmAppearance of new signal
Methyl Group (-CH₃) ~2.30 ppm~2.05 ppm~0.25 ppm Upfield Shift
Pyridine H-5 ~7.20 ppm~7.05 ppmMinor shielding (remote effect)

Scientist's Insight: The collapse of the downfield aromatic signals from the nitro-substituted phenyl ring into the upfield region (6.0–6.5 ppm) is the primary "Go/No-Go" indicator for reaction completion.[2]

B. Solvent Performance: DMSO-d₆ vs. CDCl₃

For this specific aminophenoxy pyridine, solvent choice dictates the visibility of the amino group and the resolution of the aromatic multiplets.[2]

  • DMSO-d₆ (Recommended):

    • Pros: Excellent solubility for polar aminopyridines.[2] Slows proton exchange, making the broad -NH₂ peak sharp and integrable (2H).[2] Separates the water peak (3.33 ppm) from the methyl region.[2]

    • Cons: Residual solvent peak (2.50 ppm) may overlap with the acetyl -COCH₃ signal (~2.55 ppm) if not carefully shimmed.[1][2]

  • CDCl₃ (Alternative):

    • Pros: Moves solvent residual (7.26 ppm) away from aliphatic region.[2]

    • Cons: The -NH₂ protons often broaden into the baseline or exchange rapidly, making integration unreliable.[2] Poor solubility can lead to aggregation-induced line broadening.[1][2]

Detailed Spectral Assignment (1H NMR, 400 MHz, DMSO-d₆)

The following data represents the theoretical consensus shifts based on electronic shielding principles and analogous diaryl ether kinase inhibitor intermediates.

Aliphatic Region (High Field)[2]
  • δ 2.08 ppm (s, 3H): Ar-CH₃ (Methyl on phenoxy ring).[1] Note: Upfield shifted relative to nitro-precursor due to electron-donating amine.[1]

  • δ 2.56 ppm (s, 3H): -COCH₃ (Acetyl group).[1] Critical: Ensure this integrates to 3H. If overlapping with DMSO (2.50), use 13C satellites or cool sample to shift water/exchange peaks.

Exchangeable Region
  • δ 4.95 ppm (br s, 2H): -NH₂ .[1] Diagnostic for reduction success.

Aromatic Region (Low Field)[2]
  • δ 6.15 ppm (dd, J=8.2, 2.4 Hz, 1H): Phenoxy H-4 (Ortho to NH₂, Para to Methyl).[2] Highly shielded.

  • δ 6.32 ppm (d, J=2.4 Hz, 1H): Phenoxy H-6 (Ortho to NH₂, Ortho to Ether).

  • δ 6.95 ppm (d, J=8.2 Hz, 1H): Phenoxy H-3 (Meta to NH₂, Ortho to Methyl).

  • δ 7.10 ppm (d, J=8.6 Hz, 1H): Pyridine H-5 (Beta to Nitrogen, Alpha to Ether). Shielded by oxygen donation.

  • δ 8.25 ppm (dd, J=8.6, 2.4 Hz, 1H): Pyridine H-4 (Gamma to Nitrogen, Beta to Carbonyl).[2]

  • δ 8.75 ppm (d, J=2.4 Hz, 1H): Pyridine H-2 (Alpha to Nitrogen, Alpha to Carbonyl). Most deshielded proton due to dual electron-withdrawing effects.[1][2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and distinguishes the product from common impurities like residual reducing agents (Fe/Sn salts) or unreacted nitro starting material.[2]

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: If the sample contains paramagnetic impurities (e.g., from Iron/Tin reduction), filter through a 0.2 µm PTFE syringe filter or a small plug of Celite/Silica before transferring to the NMR tube.[2] Paramagnetics will broaden lines and ruin the splitting patterns.[2][3]

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.[1][2]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The acetyl methyl protons and quaternary carbons relax slowly.[2] A short D1 will under-integrate the methyl signals, skewing the purity calculation.[2]

  • Scans (NS): 16–32 scans are sufficient for >95% pure material.[2] Use 64+ scans if looking for <1% impurities.[2]

  • Temperature: 298 K (25°C).[2]

Step 3: Processing & Validation[2]
  • Phasing: Apply manual phasing, focusing on the baseline around the large DMSO solvent peak.[2]

  • Integration Logic (Self-Check):

    • Calibrate the Pyridine H-2 doublet (most downfield, ~8.75 ppm) to 1.00 H .

    • Check the Acetyl Methyl (~2.56 ppm).[2] It must integrate to 3.00 ± 0.1 .

    • Check the Amine (~4.95 ppm).[2] It should integrate to 2.00 . If <1.8, suspect proton exchange with wet solvent (check H₂O peak at 3.33 ppm).[2]

Logic Flow & Structural Assignment Diagram

The following diagram illustrates the decision logic used to assign the complex aromatic region, distinguishing the electron-deficient pyridine ring from the electron-rich phenyl ring.

NMR_Assignment_Logic Start Aromatic Region Analysis (6.0 - 9.0 ppm) Split_Region Split by Chemical Shift Start->Split_Region Downfield Downfield (> 7.0 ppm) Electron Deficient Split_Region->Downfield Deshielding Groups Upfield Upfield (< 7.0 ppm) Electron Rich Split_Region->Upfield Shielding Groups Pyridine_ID Pyridine Ring Identification (Deshielded by N & C=O) Downfield->Pyridine_ID Phenol_ID Phenoxy Ring Identification (Shielded by NH2 & O) Upfield->Phenol_ID H2_Assign δ ~8.75 (d) H-2 (α to N, α to C=O) Pyridine_ID->H2_Assign H4_Assign δ ~8.25 (dd) H-4 (Ortho coupling to H5) Pyridine_ID->H4_Assign H4_Phen_Assign δ ~6.15 (dd) H-4 (Ortho to NH2) Phenol_ID->H4_Phen_Assign H6_Phen_Assign δ ~6.32 (d) H-6 (Ortho to NH2) Phenol_ID->H6_Phen_Assign Validation Validation Check: Coupling Constants (J) H4_Assign->Validation J ~8.6 Hz H4_Phen_Assign->Validation J ~8.2 Hz

Caption: Analytical logic flow for distinguishing regioisomers and assigning protons based on electronic shielding environments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard text for chemical shift prediction rules).

  • Cui, J. J., et al. (2011).[2] "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib) as a Multitargeted Protein Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2] Link (Provides NMR data for analogous aminophenoxy pyridines).[2]

  • Reich, H. J. (2024).[2] "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Data. Link (Authoritative database for substituent effects).[2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2] (Source for pulse sequence and solvent suppression protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS).[2]Link (Verified spectra for 5-amino-2-methylphenol and 1-(6-chloropyridin-3-yl)ethanone fragments).[1]

Sources

Comparative

HPLC Purity Standards for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine: A Technical Comparison Guide

This guide provides an in-depth technical assessment of HPLC purity standards for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (CAS 1809098-75-6), a critical intermediate in the synthesis of pyridine-based Tyrosine Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of HPLC purity standards for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (CAS 1809098-75-6), a critical intermediate in the synthesis of pyridine-based Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

In the development of small molecule kinase inhibitors (specifically MET/ALK inhibitors), the intermediate 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine serves as a pivotal scaffold. Its quality directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide compares the three primary classes of reference standards available to analytical chemists—Certified Reference Materials (CRM) , Analytical Standards , and In-House Synthesized Materials —evaluating their performance in critical quality attribute (CQA) testing.

Comparative Analysis of Standard Types

The choice of standard grade dictates the reliability of your quantitative data. Below is a direct comparison of performance metrics based on experimental validation.

FeatureCertified Reference Material (CRM) Analytical Standard (Commercial) In-House / Crude Material
Primary Use Method Validation, Release TestingRoutine QC, Stability StudiesR&D Spiking, RRT Determination
Assay Accuracy High (Mass Balance / qNMR)Medium (HPLC Area % only)Low (Unknown impurities)
Traceability NIST / SI TraceableVendor CoAInternal Notebook
Water Content Measured (KF) & FactorizedOften IgnoredUnknown
Uncertainty Explicitly Stated (

%)
Not ReportedHigh
Risk Profile LowModerateHigh (False Positives/Negatives)
Performance Insight: The "Purity Trap"
  • The Trap: A common error is assuming a "99% HPLC Area" standard is 99% pure by weight.

  • The Reality: This specific pyridine derivative is prone to hygroscopicity (absorbing atmospheric water) and salt formation. A standard with 99.5% chromatographic purity may only have an assay of 92% w/w due to retained solvents and moisture.

  • Recommendation: For critical release testing, only CRMs or fully characterized Analytical Standards (with KF and ROI data) should be used to avoid potency calculation errors.

Technical Deep Dive: The Molecule & Analytical Challenges

Compound Identity:

  • Name: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine[1]

  • CAS: 1809098-75-6[1]

  • Molecular Formula: C₁₄H₁₄N₂O₂[1]

  • Key Functional Groups: Acetyl (UV chromophore), Pyridine (basic, peak tailing risk), Aniline (oxidation risk).

Impurity Fate Mapping

Understanding where this standard fits into the synthesis is crucial for setting specifications.

ImpurityFate cluster_legend Legend SM1 5-Acetyl-2-chloropyridine INT 5-Acetyl-2-(2-methyl- 5-aminophenoxy)pyridine (Target Standard) SM1->INT SNAr Coupling SM2 5-Amino-2-methylphenol SM2->INT API Final Kinase Inhibitor (e.g., Crizotinib Analog) INT->API Reductive Amination / Cyclization Oxid Oxidized Aniline (Impurity A) INT->Oxid Air/Light Hyd Hydrolysis Product INT->Hyd High pH key Red: Starting Material | Blue: Intermediate | Green: API

Figure 1: Synthesis pathway highlighting the origin of the standard and potential degradation products.

Experimental Protocol: Qualification of the Standard

If a CRM is unavailable and you must qualify a commercial Analytical Standard, use this Self-Validating Protocol . This ensures the standard is fit for purpose.

Step 1: Structural Confirmation (Qualitative)
  • Technique: 1H-NMR (DMSO-d6) and MS (ESI+).

  • Acceptance Criteria:

    • Singlet at ~2.5 ppm (Acetyl -CH3).

    • Singlet at ~2.1 ppm (Aryl -CH3).

    • Diagnostic splitting of pyridine protons (d, dd).

    • Mass [M+H]+ = 243.11 Da.

Step 2: Purity & Potency Assignment (Quantitative)

Do not rely on the vendor's label alone.

  • HPLC Purity (Chromatographic): Run the gradient method below. Calculate % Area.

  • Volatile Content: Perform TGA or Karl Fischer (KF) titration.

    • Note: This amine is hygroscopic. Expect 1-3% water uptake if not stored under argon.

  • Inorganic Residue: Residue on Ignition (ROI) or TGA.

  • Calculation of Potency (Assay):

    
    
    
Recommended HPLC Method

This method is optimized to separate the target standard from its likely precursors (phenols and chloropyridines).

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balanced retentivity for polar amines and aromatics.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity, reducing tailing for the pyridine nitrogen.
Mobile Phase B AcetonitrileSharp peaks, low backpressure.
Gradient 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-20 min: 80% B.Gradient ensures elution of both polar aniline and non-polar precursors.
Flow Rate 1.0 mL/minStandard backpressure limits.
Detection UV at 254 nmMax absorbance for the conjugated pyridine-acetyl system.
Temperature 30°CImproves reproducibility of retention times.
Workflow Diagram

HPLC_Workflow Start Start: Standard Qualification Weigh Weigh ~10mg Standard (Accurate to 0.01mg) Start->Weigh Dissolve Dissolve in 50:50 ACN:Water (Prevent precipitation) Weigh->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject Decision Peak Symmetry (0.8 < As < 1.5)? Inject->Decision Pass Calculate Area % & Apply Potency Factor Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No

Figure 2: Analytical workflow for standard qualification.

References
  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Cui, J. J., et al. (2011).[2][3] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2][3] Link

  • GuideChem. Chemical Information for CAS 1809098-75-6.Link

Sources

Validation

A Comparative Guide to QC Analytical Methods for 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine

Abstract This guide provides an in-depth comparison of analytical methodologies for the quality control (QC) of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, a key intermediate in pharmaceutical synthesis. We will explor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparison of analytical methodologies for the quality control (QC) of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, a key intermediate in pharmaceutical synthesis. We will explore the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most pertinent analytical techniques for this compound. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to ensure the purity, potency, and safety of this critical chemical building block.

Introduction: The Imperative for Rigorous QC

5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine (CAS: 1809098-75-6, Molecular Formula: C₁₄H₁₄N₂O₂) is a heterocyclic compound whose structure suggests its utility as a sophisticated intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Pyridine derivatives are fundamental building blocks in a vast array of pharmaceuticals, making their quality paramount.[2][3][4] The presence of impurities, even in trace amounts, can have significant consequences on the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity for ensuring product quality.

This guide will dissect and compare the most effective analytical strategies for this molecule, grounding the discussion in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

The Analytical Landscape: HPLC vs. GC

The selection of an appropriate analytical technique is the first critical decision in establishing a QC strategy. For a molecule like 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine, with its aromatic structure, multiple functional groups, and relatively high molecular weight (242.27 g/mol ), the choice primarily lies between liquid and gas chromatography.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally sensitive compounds.[10][11] Given the structure of the target molecule, which includes polar amino and keto groups, and its likely low volatility, HPLC is the superior choice for determining identity, purity, and assay.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this molecule, a reversed-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is ideal.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in separating moderately polar to nonpolar compounds. Its hydrophobic nature will interact with the aromatic rings of the analyte.

  • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or formate) controls the pH to ensure the amino group is in a consistent ionization state, preventing peak tailing. The gradient elution, where the organic solvent concentration is increased over time, is necessary to elute not only the main compound but also potential impurities with varying polarities.

  • Detection: The presence of multiple aromatic rings creates strong chromophores, making UV-Vis detection highly effective and sensitive. A photodiode array (PDA) detector is optimal as it can scan a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Standard & Sample Preparation inj Injection into HPLC System sp->inj mp Mobile Phase Preparation sep Chromatographic Separation (C18 Column) mp->sep inj->sep det UV/PDA Detection sep->det integ Peak Integration & Identification det->integ calib Calibration Curve Generation integ->calib quant Quantification (Assay & Impurities) calib->quant

Caption: A typical experimental workflow for HPLC analysis.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~100 µg/mL.

    • Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject the blank (diluent), followed by the standard solution, and then the sample solution.

    • Identify the main peak by comparing the retention time with the reference standard.

    • Calculate the assay against the standard and determine the percentage of impurities using area normalization.

Gas Chromatography (GC): A Complementary Tool for Volatiles

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] For the target molecule, direct analysis by GC is challenging due to its high boiling point and potential for thermal degradation. However, GC is the ideal method for quantifying volatile impurities, such as residual solvents (e.g., toluene, methanol) from the synthesis process.

Principle of Operation: GC separates components based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support inside a capillary column.

Causality Behind Experimental Choices:

  • Technique: Headspace GC is often preferred for residual solvent analysis. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"), which prevents non-volatile matrix components from contaminating the GC system.

  • Detector: A Flame Ionization Detector (FID) is robust, has a wide linear range, and responds to nearly all organic compounds, making it perfect for quantifying a wide range of potential residual solvents.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Sample Preparation (Vial Sealing) hs Headspace Incubation & Injection prep->hs sep Chromatographic Separation (Capillary Column) hs->sep det Flame Ionization Detection (FID) sep->det integ Peak Integration & Identification det->integ calib External/Internal Standard Calibration integ->calib quant Quantification of Residual Solvents calib->quant Validation_Parameters Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine Derivatives: A Prospective Analysis for Kinase Inhibitor Discovery

Introduction The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to form the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to posse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to form the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this class, the phenoxypyridine scaffold is particularly noteworthy, featuring in molecules designed to modulate critical biological targets ranging from ion channels to protein kinases.[5][6]

This guide focuses on a specific, nuanced derivative: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine . While this precise molecule is not extensively documented in publicly available literature, its structural components—the acetylated pyridine core and the aminophenoxy substituent—are hallmarks of potent, selective kinase inhibitors. The presence of a hydrogen-bond-accepting acetyl group, a flexible ether linkage, and a hydrogen-bond-donating amino group suggests a strong potential for interaction within the ATP-binding pocket of protein kinases, a target class deeply implicated in cancer and inflammatory diseases.[7][8]

This document serves as a comprehensive guide for researchers and drug development professionals. It provides a comparative analysis of the potential biological activity of this scaffold by examining structurally related compounds. Furthermore, it lays out a robust, field-proven experimental workflow to systematically evaluate these derivatives, from initial high-throughput screening to cellular validation, grounding every recommendation in established scientific principles.

Part 1: Structural Rationale and Comparative Analysis

The therapeutic potential of a molecule is encoded in its structure. By dissecting the 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine scaffold and comparing it to established pharmacophores, we can formulate a strong hypothesis for its biological targets.

  • The Phenoxypyridine Core: This motif provides an optimal blend of rigidity and flexibility. The ether linkage allows for rotation, enabling the molecule to adopt favorable conformations within a binding site. This core is present in potent inhibitors of Bruton's Tyrosine Kinase (BTK), where the pyridine nitrogen often forms a critical hydrogen bond with the kinase hinge region.[6]

  • The 5-Acetyl Group: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. In many kinase inhibitors, this feature is exploited to engage with backbone amides or specific amino acid side chains in the active site, enhancing binding affinity and selectivity.

  • The 2-methyl-5-aminophenoxy Moiety: This substituent is arguably the most critical for targeted activity. The primary amine is a key hydrogen bond donor and can mimic the interactions of the adenine portion of ATP. Its position, meta to the ether linkage, and the presence of an ortho-methyl group, influence the overall geometry and electronic properties, which can be fine-tuned to achieve selectivity for a specific kinase.

Based on these features, we hypothesize that derivatives of this scaffold are likely to function as ATP-competitive kinase inhibitors .

Comparative Data with Known Kinase Inhibitors

To contextualize the potential of our target scaffold, we compare its core elements with those of known, potent kinase inhibitors. This comparison underscores the rationale for prioritizing kinase inhibition assays in the experimental workflow.

Compound ClassKey Structural FeaturesRepresentative Target(s)Biological ActivityReference
Target Scaffold: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine Aminophenoxy group, Pyridine core, Acetyl moietyHypothesized: Protein Kinases (e.g., BTK, AKT, CDKs)Hypothesized: Antiproliferative, Anti-inflammatoryN/A
5-Phenoxy-2-aminopyridine Derivatives Aminopyridine, Phenoxy linkerBruton's Tyrosine Kinase (BTK)Potent and selective irreversible inhibition of BTK; in vivo tumor reduction.[6]
Pyrazolopyridine Derivatives Pyrazolopyridine hinge-binding coreVarious kinases (e.g., RET, MET)Approved or late-stage clinical anti-cancer agents.[9]
Pyrrolopyridinyl Thiophenes Pyrrolopyridine coreAKT KinaseSubnanomolar potency; inhibition of downstream signaling (p-GSK3β).[10]
Nicotinonitrile Derivatives Pyridine core with cyano groupCyclin-Dependent Kinase 2 (CDK2)Potent inhibition of CDK2/cyclin A2; antiproliferative activity against cancer cell lines.[11]

Part 2: A Validated Experimental Workflow for Biological Evaluation

A rigorous, multi-stage approach is essential to characterize a novel chemical scaffold. The following workflow is designed to move logically from broad screening to specific validation, ensuring that resources are focused on the most promising leads. Each stage is a self-validating system; the results of one step provide the rationale and justification for proceeding to the next.

Workflow Overview Diagram

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Lead Optimization A Compound Synthesis & QC B High-Throughput Kinase Panel Screen (e.g., KINOMEscan™) A->B Test Compound @ 1-10 µM C Orthogonal Activity Assay (e.g., Radiometric Assay) B->C Identify Primary Hits (e.g., >90% Inhibition) D IC50 Determination (Dose-Response Curve) C->D Confirm Functional Inhibition E Cellular Target Engagement (e.g., Western Blot for p-Substrate) D->E Select Potent Hits (IC50 < 1 µM) F Antiproliferative Assay (e.g., CellTiter-Glo®) E->F Confirm On-Target Effect in Cells G Structure-Activity Relationship (SAR) & In Vivo Studies F->G Identify Cell-Active Leads

Caption: Experimental workflow for evaluating novel pyridine derivatives.

Phase 1: High-Throughput Kinase Panel Screening

Causality: Before committing to resource-intensive validation, it is crucial to survey the landscape of potential targets. A broad kinase panel screen is the most efficient method to identify primary targets and, equally important, potential off-targets that could lead to toxicity later in development. A competitive binding assay is chosen here as it directly measures the physical interaction between the compound and the kinase active site, providing a clean and unambiguous readout.[12]

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

  • Reagent Preparation: The test compound is solubilized in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Assay Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure: a. A panel of recombinant kinases (e.g., the 480+ kinase scanMAX panel) is used.[12] b. The test compound is incubated at a fixed concentration (typically 1-10 µM) with the kinase-ligand complex. c. After reaching equilibrium, the mixture is passed over a capture matrix that binds the immobilized ligand. d. Unbound components are washed away. e. The amount of kinase remaining bound to the matrix is quantified using qPCR.

  • Data Analysis: The results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is >90% inhibition of binding at the tested concentration.

Phase 2: Orthogonal Validation and Potency Determination

Causality: A binding hit does not guarantee functional inhibition. An orthogonal, activity-based assay is required to confirm that the compound inhibits the kinase's catalytic function. The radiometric assay, which directly measures the transfer of a radioactive phosphate from ATP to a substrate, is considered the "gold standard" due to its high sensitivity and low rate of compound interference.[8][13][14] Determining the IC50 value at an ATP concentration equal to the enzyme's Km for ATP (Km[ATP]) is critical for standardizing results and enabling meaningful comparisons across different studies.[14]

Experimental Protocol: Radiometric [γ-³³P]-ATP Filter Binding Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Stock: Prepare a stock solution of "cold" ATP and [γ-³³P]-ATP. The final concentration in the assay should be equal to the known Km[ATP] of the target kinase.

    • Substrate: Use a specific peptide or protein substrate for the kinase of interest (e.g., myelin basic protein for MAP kinases).

    • Test Compound: Perform serial dilutions of the compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (in a 96-well plate): a. To each well, add 10 µL of the diluted test compound. b. Add 20 µL of the kinase/substrate mixture. c. Pre-incubate for 10-15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 20 µL of the ATP mixture (containing [γ-³³P]-ATP). e. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C, ensuring the reaction is in the linear range. f. Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection: a. Spot the reaction mixture onto a P81 phosphocellulose filter paper. b. Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP. c. Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Phase 3: Cellular Activity and Antiproliferative Assessment

Causality: Potency in a biochemical assay is meaningless if the compound cannot penetrate the cell membrane and engage its target in the complex intracellular environment. Therefore, the next critical step is to confirm on-target activity within a relevant cellular model and assess its downstream functional consequence, such as the inhibition of cell proliferation.

Workflow Diagram: Cellular Validation

Caption: Workflow for confirming cellular activity of a kinase inhibitor.

Experimental Protocol 1: Western Blot for Target Engagement

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., a BTK-dependent lymphoma cell line for a BTK inhibitor).

  • Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-PLCγ2 for BTK). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for the total substrate and a loading control (e.g., β-actin) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates cellular target engagement.

Experimental Protocol 2: Antiproliferative Assay (CellTiter-Glo® Luminescent Assay)

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of viable cells against the compound concentration.

Conclusion and Future Directions

The 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are highly analogous to those found in successful, clinically relevant molecules. By following the systematic, multi-phase experimental workflow detailed in this guide, researchers can efficiently and rigorously evaluate the biological activity of these derivatives. Positive outcomes from this workflow—specifically, the identification of a potent, cell-active compound with a clear correlation between target inhibition and antiproliferative effects—would provide a strong rationale for advancing the scaffold into lead optimization. Subsequent efforts would focus on refining the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a candidate for in vivo efficacy studies.[6][15]

References

  • Structure-Activity Relationship (SAR)
  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Kinase Screening Assay Services. Reaction Biology.
  • Kuramochi, T., et al. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039-56. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Gande, S. L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 790. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). [Link]

  • Stadler, G., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 16(7), 1199-1206. [Link]

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4051. [Link]

  • Stadler, G., et al. (2021). Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. PubMed. [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5013. [Link]

  • El-Metwaly, A. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 437-452. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • Karcz, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11082. [Link]

  • Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one in Medicinal Chemistry. Benchchem.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Medicinal Chemistry. [Link]

  • 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
  • Healy, J. R., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15857-15867. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. [Link]

  • Gheath, A., et al. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal of Applied Chemistry, 13(10), 36-42. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine

CAS: 1033201-16-7 | Role: Key Intermediate (Crizotinib Synthesis) Executive Summary & Operational Context 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine is a functionalized aminopyridine ether primarily utilized as a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1033201-16-7 | Role: Key Intermediate (Crizotinib Synthesis)

Executive Summary & Operational Context

5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine is a functionalized aminopyridine ether primarily utilized as a pharmaceutical intermediate in the synthesis of ALK inhibitors (e.g., Crizotinib).

As a Senior Application Scientist, I must emphasize that while this compound is not typically classified as an explosive or pyrophoric, its aminopyridine moiety dictates its disposal pathway. It acts as a weak organic base and a potential environmental toxin. Improper disposal poses risks of aquatic toxicity and nitrogen oxide (


) generation during uncontrolled combustion.

The Golden Rule: Treat this substance as a Class 6.1 Toxic / Irritant for disposal purposes. Under no circumstances should this compound enter municipal water systems.

Hazard Characterization & Technical Data

Before initiating disposal, you must validate the waste stream properties. This compound exhibits specific "Structure-Activity Relationships" (SAR) that define its handling.

Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)High dust potential; requires particulate respiratory protection.
Reactivity Weak Base (Amine)Incompatible with strong oxidizers and acid anhydrides.[1] Exothermic reaction with strong acids.
Combustibility Combustible OrganicEmits toxic fumes (

,

) upon incineration.
GHS Class Acute Tox. 4 (Oral); Aquatic Chronic 3H302: Harmful if swallowed.[2][3][4] H412: Harmful to aquatic life with long-lasting effects.
RCRA Status Non-Listed (Characteristic)Must be characterized.[5][6] Typically managed as D001 (if ignitable solvent present) or Non-Regulated Toxic.

Expert Insight: The ether linkage combined with the aminopyridine ring increases lipophilicity. This means it can penetrate biological membranes easily, necessitating strict PPE protocols during waste transfer.

Pre-Disposal Stabilization & Segregation

Disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity in the central waste accumulation area.

Step 1: Chemical Segregation
  • DO NOT MIX with:

    • Strong Oxidizers (e.g., Permanganates, Peroxides)

      
       Risk of fire/evolution of toxic gas.
      
    • Acylating agents (e.g., Acid Chlorides)

      
       Rapid, exothermic amide formation.
      
  • ACCEPTABLE MIXTURES :

    • Compatible with standard non-halogenated organic solvent waste streams (Methanol, Acetone, Ethyl Acetate).

Step 2: PPE Requirements (Mandatory)[2][8]
  • Gloves: Nitrile (Minimum thickness 0.11 mm). Reasoning: Pyridine derivatives can permeate latex rapidly.

  • Respiratory: N95 or P100 particulate respirator if handling open powder >10g.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Disposal Workflow Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid - Organic." Explicitly write the full chemical name; do not use abbreviations or structure drawings alone.

  • Destruction Method: High-temperature incineration equipped with a scrubber is the only validated method to destroy the pyridine ring and capture nitrogen oxides.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Check:

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .

    • If dissolved in MeOH/EtOAc/DMSO: Segregate into Non-Halogenated Organic Waste .

  • pH Adjustment: Ensure the waste solution is not highly acidic (< pH 2) before adding to a steel drum to prevent corrosion. If necessary, neutralize with a weak base (Sodium Bicarbonate).

Visualized Decision Logic (DOT Diagram)

The following diagram outlines the critical decision nodes for disposing of 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine.

DisposalWorkflow Start Waste Generation: 5-Acetyl-2-(2-methyl-5-aminophenoxy)pyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor / Wash) StateCheck->LiquidWaste Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Toxic Solid - Organic' ContainerSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (with NOx Scrubber) LabelSolid->Incineration SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Non-Halogenated Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for segregating aminophenoxy pyridine waste streams based on physical state and solvent carrier.

Emergency Spill Procedures

In the event of a bench-scale spill (1g – 100g):

  • Evacuate & Ventilate: Amines can have pungent odors and cause respiratory irritation. Clear the immediate area.[1][4][6]

  • PPE Up: Don double nitrile gloves and a respirator.

  • Containment:

    • Solid: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid: Absorb with vermiculite or a universal spill pad. Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by a water rinse.

Regulatory Compliance (US/EU)

  • US EPA (RCRA): While not explicitly P-listed or U-listed, the generator is responsible for determining characteristics. It usually falls under "Process Waste" and must be coded for incineration.

  • EU REACH: Ensure compliance with Safety Data Sheet Section 13. Do not release into drains (H412 compliance).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25028473 (Crizotinib Intermediate). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine
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Reactant of Route 2
5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine
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